The Strategic Role of 6-Methylidene-1,4-oxazepane Hydrochloride in Modern Drug Discovery: A Comprehensive Technical Guide
The Strategic Role of 6-Methylidene-1,4-oxazepane Hydrochloride in Modern Drug Discovery: A Comprehensive Technical Guide
Executive Summary
In the continuous pursuit of novel chemical space, medicinal chemists are increasingly moving away from flat, sp2-hybridized aromatic rings toward structurally complex, sp3-rich aliphatic heterocycles. 6-Methylidene-1,4-oxazepane hydrochloride (CAS: 2305079-83-6) has emerged as a highly privileged building block in this paradigm[1]. As a seven-membered homologue of the ubiquitous morpholine ring, the 1,4-oxazepane scaffold offers unique conformational flexibility, altered basicity, and distinct spatial exit vectors. Furthermore, the presence of an exocyclic double bond (methylidene) provides an orthogonal synthetic handle for late-stage diversification, making it a critical intermediate in the development of advanced therapeutics, including KRAS inhibitors and antiviral agents[2][3].
This whitepaper provides an in-depth technical analysis of 6-methylidene-1,4-oxazepane hydrochloride, detailing its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for its integration into high-throughput drug discovery pipelines.
Physicochemical & Structural Profiling
The 1,4-oxazepane ring adopts a twist-chair conformation to minimize transannular steric interactions, allowing it to navigate complex, non-planar protein binding pockets more effectively than its rigid six-membered counterparts[4]. The hydrochloride salt form is utilized to ensure bench stability, mitigate the oxidative degradation of the secondary amine, and improve handling during library synthesis.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 6-Methylidene-1,4-oxazepane hydrochloride |
| CAS Number | 2305079-83-6 |
| Molecular Formula | C₆H₁₂ClNO |
| Molecular Weight | 149.62 g/mol |
| InChIKey | TWIIYFWGWSYWFT-UHFFFAOYSA-N |
| Physical Form | White to off-white solid powder |
| Purity Standard | ≥ 96% (Typical commercial grade) |
| Reactivity Hubs | N4 (Secondary Amine), C6 (Exocyclic Alkene) |
Chemical Reactivity & Mechanistic Pathways
The strategic value of 6-methylidene-1,4-oxazepane lies in its orthogonal reactivity. The molecule possesses two distinct functionalization sites that can be addressed independently:
-
N4-Secondary Amine: Following neutralization of the hydrochloride salt, the N4 position acts as a potent nucleophile. It readily undergoes N-alkylation, reductive amination, acylation, or sulfonylation. This is critical for attaching the oxazepane core to a primary pharmacophore[3].
-
C6-Exocyclic Alkene: The electron-rich methylidene group is highly susceptible to electrophilic addition. It serves as a precursor for epoxidation (yielding a spiro-epoxide), hydroboration-oxidation (yielding a primary alcohol), or transition-metal-catalyzed cross-metathesis[2].
Caption: Divergent synthetic functionalization pathways of the 6-methylidene-1,4-oxazepane scaffold.
Experimental Protocols: Self-Validating Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes a mechanistic rationale (causality) and a definitive validation checkpoint to confirm reaction success before proceeding to the next stage.
Protocol: N-Boc Protection and Subsequent Spiro-Epoxidation
Objective: To generate tert-butyl 1-oxa-5-azaspiro[1]nonane-5-carboxylate, a highly reactive electrophilic hub for library diversification.
Step 1: Free-Basing and N-Boc Protection
-
Causality: The hydrochloride salt stabilizes the amine but renders it non-nucleophilic. Triethylamine (Et₃N) is utilized to deprotonate the ammonium salt, liberating the secondary amine to attack the electrophilic carbonyl of di-tert-butyl dicarbonate (Boc₂O).
-
Procedure:
-
Suspend 6-methylidene-1,4-oxazepane hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.
-
Add Et₃N (2.5 eq) dropwise. The suspension will clarify as the free base dissolves.
-
Add Boc₂O (1.1 eq) in a single portion. Warm to room temperature and stir for 4 hours.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The complete disappearance of the baseline primary/secondary amine spot (which stains purple/brown) and the emergence of a high-Rf, iodine-active spot confirms full protection. LC-MS must show the expected mass [M+H-tBu]⁺ or [M+Na]⁺.
Step 2: Epoxidation of the Exocyclic Alkene
-
Causality: The electron-rich exocyclic double bond is susceptible to electrophilic attack. m-CPBA (meta-chloroperoxybenzoic acid) transfers an oxygen atom to the alkene via a concerted "butterfly" transition state, creating a strained spiro-epoxide. This intermediate is primed for regioselective ring-opening by incoming nucleophiles (e.g., anilines or phenols) during SAR optimization.
-
Procedure:
-
Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DCM at 0 °C.
-
Add m-CPBA (1.2 eq, 77% w/w) portion-wise. Stir the biphasic mixture for 12 hours at room temperature.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ to reduce unreacted peroxides, followed by saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.
-
Extract with DCM, dry, and concentrate.
-
-
Validation Checkpoint: Conduct ¹H-NMR (CDCl₃) analysis of the crude product. The successful transformation is validated by the complete disappearance of the distinctive terminal alkene protons (typically ~4.8–5.2 ppm) and the appearance of upfield spiro-epoxide protons (~2.5–3.0 ppm).
Applications in Drug Development
The integration of 6-methylidene-1,4-oxazepane into medicinal chemistry has yielded significant breakthroughs in addressing challenging biological targets.
-
KRAS Inhibitors: In the development of novel KRAS G12C/G12D inhibitors, the 1,4-oxazepane ring is utilized to fine-tune the spatial orientation of the warhead. The exocyclic functionalization allows for the precise positioning of binding motifs into the Switch II pocket, enhancing binding affinity and target selectivity[2].
-
HBV Capsid Assembly Modulators: The scaffold has been successfully employed in the synthesis of sulfonyl carboxamide class HBV capsid assembly modulators. Replacing traditional planar rings with the sp3-rich oxazepane core improves the molecule's metabolic stability against CYP450 oxidation and enhances overall aqueous solubility, directly translating to improved oral bioavailability[3].
Caption: Hit-to-lead drug discovery workflow utilizing the 1,4-oxazepane building block.
References
-
Sigma-Aldrich. "6-Methylene-[1,4]oxazepane hydrochloride | 2305079-83-6". Product Catalog & Physicochemical Data. 1
-
Kuduk, S. D., et al. "SAR studies in the sulfonyl carboxamide class of HBV capsid assembly modulators." Bioorganic & Medicinal Chemistry Letters 2019, 29(16), 2405-2409. 3
-
World Intellectual Property Organization (WIPO). "Kras inhibitors". Patent WO2025006967A1. 2
-
BenchChem. "Application Notes and Protocols for the Solid-Phase Synthesis of 1,4-Oxazepane Derivatives". 4
Sources
- 1. 6-Methylene-[1,4]oxazepane hydrochloride | 2305079-83-6 [sigmaaldrich.com]
- 2. WO2025006967A1 - Kras inhibitors - Google Patents [patents.google.com]
- 3. SAR studies in the sulfonyl carboxamide class of HBV capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
